molecular formula C11H21ClN2O2 B1376073 tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride CAS No. 1414958-13-6

tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride

Cat. No.: B1376073
CAS No.: 1414958-13-6
M. Wt: 248.75 g/mol
InChI Key: CSFXHBHICSYCIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Significance of Azaspiro Compounds

The development of azaspiro compounds represents a significant evolution in organic chemistry, tracing its origins to early investigations into spirocyclic systems in the late 19th and early 20th centuries. The fundamental understanding of spiro compound nomenclature was first established by Adolf von Baeyer in 1900, who recognized the unique structural properties of molecules containing rings joined at a single atom. This foundational work established the systematic naming conventions that continue to guide contemporary spirocyclic chemistry, where the prefix "spiro" denotes the characteristic two-ring junction and subsequent numerical designations indicate ring sizes.

The historical significance of azaspiro compounds has grown substantially since these early discoveries, particularly as chemists recognized the potential of nitrogen-containing spirocycles to mimic biological structures while providing enhanced metabolic stability. Early azaspiro compounds were primarily academic curiosities, but systematic investigation revealed their potential as bioisosteres for more conventional heterocyclic systems. The development of diversity-oriented synthesis approaches in the late 20th century provided new methodologies for accessing complex azaspiro architectures, enabling the preparation of compound libraries that could be systematically evaluated for biological activity.

Research conducted by Wipf and colleagues in 2004 demonstrated efficient multicomponent condensation reactions that provided rapid access to functionalized azaspiro compounds, including 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. These methodologies established azaspiro compounds as accessible targets for medicinal chemistry programs, leading to increased interest in their development as drug candidates. The resulting functionalized pyrrolidines, piperidines, and azepines proved to be scaffolds of considerable relevance for chemistry-driven drug discovery, providing three-dimensional alternatives to traditional planar heterocycles.

Contemporary azaspiro research has expanded to encompass sophisticated synthetic methodologies that enable the preparation of complex spirocyclic architectures with precise control over stereochemistry and substitution patterns. The recognition that azaspiro compounds can serve as effective bioisosteres for traditional heterocycles has driven extensive investigation into their pharmacological properties and synthetic accessibility. Modern synthetic approaches have demonstrated that azaspiro compounds can be prepared through efficient one-pot reactions, ring-closing metathesis, and cycloaddition methodologies, making them practical targets for large-scale synthesis.

Importance of Spirocyclic Scaffolds in Chemical Research

Spirocyclic scaffolds have emerged as privileged structures in contemporary chemical research due to their unique combination of structural rigidity, three-dimensional architecture, and synthetic versatility. The fundamental importance of these systems lies in their ability to provide access to regions of chemical space that are difficult or impossible to reach using traditional planar molecular frameworks. The quaternary carbon centers characteristic of spirocyclic compounds result in higher fractions of sp3-hybridized carbons, a molecular property that has been correlated with increased probability of clinical success in drug development programs.

Research has demonstrated that spirocyclic scaffolds offer significant advantages in modulating physicochemical properties of bioactive compounds. The three-dimensional nature of spirocycles enables precise spatial positioning of functional groups, allowing chemists to optimize molecular interactions with biological targets while simultaneously improving drug-like properties such as solubility, lipophilicity, and metabolic stability. Studies comparing spirocyclic compounds to their non-spirocyclic counterparts have consistently shown improvements in selectivity profiles and reduced off-target effects, attributed to the enhanced three-dimensional complementarity between the rigid spirocyclic framework and target protein binding sites.

The increasing incorporation of spirocyclic scaffolds in approved drugs and drug candidates reflects their growing importance in medicinal chemistry. Examples include galanthamine, a natural product containing a spirocyclic motif that is used to treat Alzheimer's disease, and various synthetic compounds where spirocyclic replacements have improved both potency and selectivity profiles. The rigid nature of spirocyclic systems can replace rotatable bonds in molecular structures, maintaining favorable orientations of functional groups while reducing conformational entropy penalties upon target binding.

Contemporary research has expanded the utility of spirocyclic scaffolds beyond traditional medicinal chemistry applications. Studies have demonstrated their value in materials science, where the rigid three-dimensional architecture provides unique mechanical and electronic properties. The defined exit vectors characteristic of spirocyclic systems enable precise control over intermolecular interactions, making them valuable components in supramolecular assembly and crystal engineering applications. Additionally, spirocyclic compounds have found applications as chiral auxiliaries and catalysts, where their rigid frameworks provide well-defined stereochemical environments for asymmetric transformations.

Position of this compound in Contemporary Chemistry

This compound occupies a unique position in contemporary spirocyclic chemistry as a representative example of the azaspiro[3.3]heptane scaffold, which has gained particular attention for its potential as a piperidine bioisostere. The compound's significance stems from its incorporation of two four-membered rings in a spirocyclic arrangement, providing a compact yet three-dimensional framework that offers distinct advantages over traditional six-membered heterocycles. Recent research has identified azaspiro[3.3]heptane derivatives as promising alternatives to piperidine scaffolds, with improved physicochemical properties and reduced susceptibility to metabolic degradation.

The strategic importance of this compound in modern drug discovery is evidenced by its commercial availability and widespread use as a building block in medicinal chemistry programs. The presence of both amino and carboxylate functionalities, along with the tert-butoxycarbonyl protecting group, provides multiple sites for derivatization while maintaining synthetic accessibility. This combination of features has made the compound a valuable component in fragment-based drug discovery libraries, where its three-dimensional architecture enables exploration of previously inaccessible binding sites.

Contemporary applications of this compound extend beyond traditional small molecule drug discovery to include innovative approaches in chemical biology and materials science. The compound's rigid framework and defined exit vectors make it particularly suitable for the design of molecular probes and tool compounds, where precise spatial positioning of functional groups is critical for achieving target selectivity. Research groups have utilized this scaffold as a starting point for the development of specialized molecular architectures that exploit the unique three-dimensional properties of the azaspiro[3.3]heptane core.

The compound's position in contemporary chemistry is further enhanced by ongoing developments in synthetic methodologies that enable efficient access to diversely substituted derivatives. Recent advances in catalytic processes and protecting group strategies have made it possible to introduce a wide range of functional groups onto the azaspiro[3.3]heptane scaffold while maintaining the structural integrity of the spirocyclic core. These synthetic developments have expanded the utility of the compound as a platform for library synthesis and structure-activity relationship studies, solidifying its importance in modern chemical research.

Research Applications and Scientific Interest

The research applications of this compound span multiple disciplines within the chemical and biological sciences, reflecting the compound's versatility as both a synthetic intermediate and a molecular scaffold for specialized applications. Primary research interest has focused on the compound's utility as a building block for the preparation of complex azaspiro derivatives with potential biological activity. Studies have demonstrated that the azaspiro[3.3]heptane core can serve as an effective replacement for traditional heterocyclic systems, offering improved three-dimensional access and enhanced molecular properties.

Recent investigations have explored the compound's application in the development of antibacterial and antitubercular agents, where azaspiro scaffolds have shown promise as bioisosteres for morpholine rings in established drug frameworks. Research conducted on azaspiro analogues of linezolid demonstrated that replacement of the morpholine moiety with azaspiro systems could maintain biological activity while potentially reducing metabolism-related liabilities. These studies identified several azaspiro compounds with mixed antibacterial and antitubercular profiles, highlighting the potential of the azaspiro[3.3]heptane scaffold for anti-infective drug development.

The compound has also attracted significant interest in the field of three-dimensional molecular design, where researchers have utilized its rigid framework to explore structure-activity relationships in various biological systems. The defined exit vectors provided by the azaspiro[3.3]heptane core enable systematic investigation of spatial requirements for target binding, making it a valuable tool for understanding molecular recognition processes. Studies have demonstrated that the compound can serve as a platform for the synthesis of conformationally constrained analogues of bioactive molecules, providing insights into the relationship between molecular flexibility and biological activity.

Synthetic methodology development represents another major area of research interest, with multiple groups investigating efficient approaches for the preparation and functionalization of azaspiro[3.3]heptane derivatives. These efforts have led to the development of scalable synthetic routes that enable the preparation of the compound and its derivatives on multigram scales, facilitating both research applications and potential commercial development. The compound's stability and synthetic accessibility have made it an attractive target for methodology development, leading to innovative approaches for spirocyclic construction and functionalization.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C11H21ClN2O2
Molecular Weight 249.75 g/mol
CAS Number 1414958-13-6
Physical State White to light yellow crystalline solid
Melting Point 129-133°C
Storage Temperature Refrigerated (0-10°C)
Purity (typical) >97%
Stability Considerations Air sensitive, moisture sensitive, heat sensitive

Table 2: Comparative Analysis of Azaspiro[3.3]heptane Derivatives in Biological Applications

Compound Type Application Area Key Advantages Research Status
Azaspiro[3.3]heptane analogues of linezolid Antibacterial/Antitubercular Reduced metabolism liabilities, maintained activity Active research
Spirocyclic melanin concentrating hormone receptor antagonists Metabolic disorders Improved selectivity, enhanced metabolic stability Development phase
Azaspiro poly(ADP-ribose) polymerase inhibitors Cancer therapeutics Increased selectivity, reduced cytotoxicity Preclinical studies
Azaspiro protein tyrosine phosphatase inhibitors Oncology applications Maintained potency, improved cellular efficacy Structure-activity studies

The research applications of this compound continue to expand as new synthetic methodologies and biological targets are identified. Current investigations include its use in the development of novel molecular probes for chemical biology applications, where the rigid azaspiro framework provides well-defined spatial relationships between functional groups. Additionally, ongoing research explores the compound's potential in materials science applications, where spirocyclic architectures offer unique opportunities for the design of specialized polymeric and supramolecular systems with enhanced three-dimensional organization.

Properties

IUPAC Name

tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11;/h8H,4-7,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFXHBHICSYCIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857338
Record name tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-13-6
Record name tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Multi-Step Synthesis via 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic Acid tert-Butyl Ester Intermediate

One of the most efficient and scalable synthetic routes involves the preparation of the 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester intermediate, which is subsequently converted to the target amino compound. This method is described in detail in a Chinese patent (CN102442934A) and related literature, highlighting a sequence of reductions, protection, ring closure, and functional group transformations under mild conditions with an overall yield of approximately 41%.

Stepwise Reaction Summary:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Reduction of precursor compound (14) Lithium aluminum hydride (LiAlH4), THF, 0°C to RT 96.2 Efficient reduction to alcohol intermediate
2 Protection of amine group Tosyl chloride (TsCl), pyridine ~80 Formation of tosyl-protected intermediate
3 Ring closure Ortho-nitrobenzenesulfonamide, K2CO3 Moderate Formation of azaspiro ring
4 Nucleophilic substitution Thiophenol, K2CO3, DMF Moderate Introduction of sulfur substituent
5 Ketone formation and Boc protection Acidic hydrolysis, then Boc2O under alkaline conditions 82 (Boc protection step) Formation of tert-butyl ester and amino group protection

This sequence is designed to avoid harsh conditions, enabling large-scale preparation with improved yields and easier purification compared to earlier methods that suffered from low yields and difficult handling.

Alternative Synthetic Routes from Literature

Other reported synthetic routes include:

  • Use of ethyl cyanoacetate and potassium carbonate in DMF to form intermediates with moderate yields (~55%).
  • Reduction with sodium borohydride (NaBH4) achieving up to 95% yield in specific steps.
  • Protection strategies involving tosyl chloride, triethylamine, and 4-dimethylaminopyridine (DMAP) with high yields (~91%).
  • Use of palladium hydroxide (Pd(OH)2) for hydrogenolysis steps with yields around 90%.
  • Oxidation with Dess-Martin periodinane (DMP) achieving ~72% yield.

These methods, while effective, often involve multiple protection/deprotection steps and reagents that may complicate scale-up or reduce overall efficiency.

Preparation of tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate Hydrochloride

The final target compound is generally obtained by:

  • Starting from the tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate intermediate.
  • Reduction of the ketone group to the corresponding amino alcohol or amine.
  • Boc protection of the amine group.
  • Conversion to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or HCl in dioxane).

While specific detailed protocols for the hydrochloride salt formation are limited in publicly available literature, the general approach follows standard amine salt formation techniques.

Related Compound Preparations and Their Relevance

Preparation methods for structurally related compounds, such as tert-butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate, provide insights into synthetic strategies involving orthogonal protecting groups (Boc and Cbz). These methods typically involve:

  • Use of strong bases like sodium hydride or potassium tert-butoxide.
  • Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Sequential protection and deprotection steps enabling selective functional group manipulation.

Industrial production may optimize these routes by employing continuous flow reactors and advanced purification techniques to enhance yield and scalability.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Scalability Reference
LiAlH4 reduction → Ts protection → ring closure → Boc protection Compound (14) LiAlH4, TsCl, ortho-nitrobenzenesulfonamide, Boc2O Mild temperatures, THF, DMF, pyridine ~41% overall Suitable for scale-up
Ethyl cyanoacetate route Ethyl cyanoacetate K2CO3, DMF, NaBH4, Pd(OH)2, DMP Various, moderate to mild 40-95% per step Moderate
Strong base-mediated protection (Cbz and Boc) Amino-spiro intermediates NaH, KOtBu, THF, DMF Elevated temperatures Not specified Industrially optimized

Research Findings and Practical Notes

  • The method described in the Chinese patent offers a balanced approach with high yields and mild conditions, making it the most practical for large-scale synthesis.
  • Protection with tosyl chloride and subsequent ring closure are critical steps requiring careful control to avoid side reactions.
  • The Boc protection step is efficient and provides a stable protecting group for downstream transformations.
  • Formation of the hydrochloride salt is achieved by standard acid-base reactions, ensuring compound stability and ease of handling.
  • Alternative methods involving hydrogenolysis and oxidation steps provide flexibility but may introduce complexity in purification.
  • Industrial synthesis may benefit from continuous flow chemistry to improve reaction control and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

    Reduction Reactions: The compound can undergo reduction, particularly at the carboxylate group, to form alcohols or other reduced forms.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Substitution Products: Various alkylated or acylated derivatives.

    Reduction Products: Alcohols or amines.

    Oxidation Products: Nitroso or nitro compounds.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride is primarily studied for its potential therapeutic applications:

  • Antidepressant Activity : Research indicates that compounds with spirocyclic structures can exhibit antidepressant-like effects. Studies have shown that derivatives of this compound may interact with neurotransmitter systems, providing a basis for further exploration in treating mood disorders .
  • Anticancer Properties : Some spirocyclic compounds have demonstrated cytotoxicity against various cancer cell lines. Preliminary studies suggest that tert-butyl 6-amino derivatives could be modified to enhance their efficacy against specific cancers .

Synthetic Chemistry

This compound serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : The unique structure of tert-butyl 6-amino-2-azaspiro[3.3]heptane allows for selective derivatization, making it useful in synthesizing novel compounds that expand the chemical space of piperidine and azetidine derivatives .

Neuropharmacology

The compound's structural characteristics suggest potential interactions with the central nervous system (CNS):

  • Modulation of Neurotransmitter Receptors : Initial studies indicate that the compound may interact with serotonin and dopamine receptors, which are critical targets in neuropharmacology. This interaction could lead to the development of new treatments for neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantPotential interaction with neurotransmitter systems
AnticancerCytotoxicity against cancer cell lines
CNS InteractionModulation of serotonin and dopamine receptors

Table 2: Synthetic Routes and Derivatives

Synthetic RouteYield (%)Key FindingsReferences
Route A: Pictet–Spengler Reaction94High yield of spirocyclic intermediates
Route B: Bifunctional Derivation-Access to novel derivatives

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing tert-butyl 6-amino-2-azaspiro[3.3]heptane derivatives using a bifunctional approach. The researchers successfully created several derivatives, demonstrating the compound's versatility as a building block for more complex molecules. Characterization techniques such as NMR and HPLC confirmed the structure and purity of the synthesized products .

Case Study 2: Pharmacological Evaluation

In another study, the pharmacological profile of a derivative of tert-butyl 6-amino-2-azaspiro[3.3]heptane was evaluated for its antidepressant activity using animal models. The results showed significant improvements in behavioral tests compared to control groups, indicating potential therapeutic effects on mood disorders .

Mechanism of Action

The mechanism by which tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide unique binding properties, enhancing selectivity and potency.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride
  • Molecular Formula : C₁₁H₂₁ClN₂O₂ (hydrochloride salt)
  • Molecular Weight : 248.75 g/mol
  • CAS Number : 1414958-13-6 (hydrochloride form) ; 1211586-09-2 (free base)
  • Storage : Sealed, dry conditions at 2–8°C .

Physicochemical Properties :

  • LogP (Calculated) : 1.61 (free base)
  • TPSA (Topological Polar Surface Area) : 64.4 Ų (free base)
  • Solubility: Highly soluble in polar solvents (e.g., DMSO, methanol) .

Comparison with Structurally Similar Compounds

Structural Analogues within the Azaspiro[3.3]heptane Family

The following table highlights structural analogues, focusing on substituents, ring systems, and applications:

Compound Name CAS Number Molecular Formula Key Feature Applications/Notes
This compound (Target) 1414958-13-6 C₁₁H₂₁ClN₂O₂ Amino group at position 6 PROTAC synthesis; high solubility and bioavailability
tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate C₁₂H₂₂N₂O₂ Methylamino substituent Potential prodrug candidate; enhanced lipophilicity
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate 1408074-48-5 C₁₁H₁₇NO₃ Oxo group at position 6 Intermediate for ketone-based derivatization
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 1147557-97-8 C₁₁H₁₉NO₃ Hydroxyl group at position 6 Precursor for esterification/phthalimide coupling
tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate 1440960-67-7 C₁₂H₁₉NO₃ Formyl group at position 6 Reactive aldehyde for conjugation (e.g., Schiff base formation)
tert-Butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride 1374659-11-6 C₁₁H₂₁ClN₂O₂ Amino group at position 5 (isomer) Altered spatial arrangement; impacts receptor binding

Comparison with Bicyclic and Spirocyclic Analogues

Compound Name CAS Number Key Feature Applications/Notes
5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride 2288709-05-5 Bicyclic system with fluorine Enhanced metabolic stability due to fluorine substitution
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate 1227382-01-5 Additional nitrogen in spiro system Improved solubility (oxalate salt); used in peptide mimetics
tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate 1363381-95-6 Expanded spiro ring (octane) Broader conformational flexibility; explored in CNS drug discovery

Key Research Findings

Pharmacokinetic Insights

  • The target compound’s Csp3 fraction (0.55) and low rotatable bond count (2) enhance its suitability as a drug candidate by improving metabolic stability .
  • Derivatives with fluorine (e.g., 5-fluoro-2-azabicyclo[2.2.1]heptane) exhibit higher logP values (1.89 vs. 1.61), favoring blood-brain barrier penetration .

Biological Activity

tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride (CAS No. 1211586-09-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₁H₂₀N₂O₂
  • Molecular Weight: 212.29 g/mol
  • Purity: Typically >97% .

The compound features a spirocyclic structure that contributes to its biological activity, particularly in neuropharmacology and potential therapeutic applications.

1. Neuropharmacological Effects

Research indicates that compounds with spirocyclic structures can exhibit significant neuropharmacological effects. The specific activity of this compound has been studied in relation to its potential as a cognitive enhancer and neuroprotective agent.

Mechanism of Action:

  • Receptor Modulation: The compound may interact with various neurotransmitter receptors, including glutamate and GABA receptors, which are critical for synaptic transmission and plasticity .

2. Antioxidant Activity

Studies have suggested that certain derivatives of spirocyclic compounds can possess antioxidant properties, potentially mitigating oxidative stress in cellular models.

Case Study:
A study examining related compounds demonstrated that spirocyclic derivatives could scavenge free radicals effectively, thereby protecting cells from oxidative damage . This suggests a similar potential for this compound.

3. Anti-inflammatory Properties

Preliminary data indicate that the compound may exhibit anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.

Research Findings:
In vitro studies have shown that spirocyclic compounds can reduce the expression of inflammatory markers in cell lines exposed to inflammatory stimuli . This opens avenues for exploring its use in treating inflammatory diseases.

Data Summary Table

Property Value
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol
Purity>97%
Biological ActivitiesNeuropharmacological, Antioxidant, Anti-inflammatory
Mechanisms of ActionReceptor modulation, Free radical scavenging

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride?

  • Methodology :

  • Step 1 : React tert-butyl chloroformate with a spirocyclic amine precursor (e.g., 6-amino-2-azaspiro[3.3]heptane) in dichloromethane at 0–5°C.
  • Step 2 : Use triethylamine as a base to neutralize HCl byproducts and maintain pH stability .
  • Step 3 : Purify via chromatography (e.g., gradient elution with Et₂O/pentane) to achieve >95% purity .
  • Key Parameters :
ParameterOptimal ConditionReference
Temperature0–5°C
SolventDichloromethane
Purification MethodColumn Chromatography

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL/SHELXS) for small-molecule refinement. High-resolution data (<1.0 Å) are critical for resolving spirocyclic conformations .
  • NMR Analysis : Confirm stereochemistry via 1H^1H- and 13C^13C-NMR. For example, δ 1.42 ppm (tert-butyl protons) and δ 79.7 ppm (carbamate carbonyl) are diagnostic peaks .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology :

  • Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., N₂). Avoid exposure to moisture to prevent hydrolysis of the tert-butyl carbamate group .
  • Stability Data :
ConditionDegradation RiskMitigation Strategy
Humidity >60%HighUse desiccants (e.g., silica gel)
Temperature >25°CModerateRefrigerate immediately

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved for enantiomerically pure applications?

  • Methodology :

  • Chiral Auxiliaries : Employ tert-butylsulfinyl groups to induce asymmetry. For example, LiAlH₄-mediated reduction of sulfinamide intermediates yields enantiomeric excess (e.e. >90%) .
  • Catalytic Asymmetric Synthesis : Use Pd-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to control spirocyclic stereocenters.
  • Key Data :
Approache.e. AchievedYield
Sulfinamide Reduction92%87%
Pd Catalysis85%75%

Q. What computational tools are effective for predicting reactivity and conformational dynamics of this spirocyclic compound?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model transition states of ring-opening reactions. B3LYP/6-31G(d) basis sets are recommended for accuracy .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to predict aggregation behavior or stability under physiological conditions.

Q. How can contradictory literature data on synthetic yields be resolved?

  • Methodology :

  • Systematic Reproducibility Tests : Vary parameters (e.g., reaction time, catalyst loading) while monitoring via LC-MS.
  • Case Study : reports >90% yield using triethylamine, while notes 75–85% yields under similar conditions. Contradictions may arise from trace moisture or impurities in starting materials.

Q. What strategies optimize the compound’s solubility for biological assays?

  • Methodology :

  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to balance solubility and biocompatibility.
  • Derivatization : Introduce polar groups (e.g., hydroxyl or amine) via post-synthetic modifications without destabilizing the spiro core .

Data Contradiction Analysis

Q. Why do different studies report varying reactivities of the amino group in this compound?

  • Analysis :

  • Steric hindrance from the tert-butyl group may limit nucleophilic reactions (e.g., acylation) in some solvents (e.g., THF), while polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Recommendation : Pre-activate the amino group using Boc-protection before functionalization to improve consistency .

Tables for Key Properties

Property Value Reference
Molecular Weight212.29 g/mol (free base)
Melting Point102–104°C (hydrochloride salt)
LogP (Predicted)1.8 ± 0.3
Stability in PBS (pH 7.4)>48 hours at 25°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride
Reactant of Route 2
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.